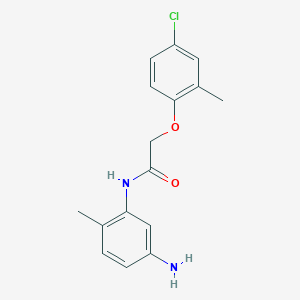

N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

CAS No.: 1020723-08-3

Cat. No.: VC2618648

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020723-08-3 |

|---|---|

| Molecular Formula | C16H17ClN2O2 |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | N-(5-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H17ClN2O2/c1-10-3-5-13(18)8-14(10)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | UGYLFKDVALATFX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |

| Canonical SMILES | CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Introduction

Structural Characteristics

Molecular Structure

The molecular structure of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide consists of several key components that define its chemical identity. At its core, the compound features two substituted phenyl rings connected through an acetamide linkage with an ether bond . The first phenyl ring contains an amino group at position 5 and a methyl group at position 2, while the second phenyl ring features a chloro substituent at position 4 and a methyl group at position 2 . This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential biological activities.

The three-dimensional conformation of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be analyzed using advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine precise bond angles and distances. These structural details are crucial for understanding how the molecule might interact with biological targets such as enzymes or receptors.

Structural Identifiers

For precise identification and characterization of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, several standardized structural identifiers are utilized in scientific literature and databases. These identifiers enable consistent recognition and reference to the compound across various platforms and research contexts.

Table 1: Structural Identifiers of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

| Identifier | Value |

|---|---|

| IUPAC Name | N-(5-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |

| InChI | InChI=1S/C16H17ClN2O2/c1-10-3-5-13(18)8-14(10)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

| InChIKey | UGYLFKDVALATFX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 304.77 g/mol |

| LogP | 4.21070 |

| Polar Surface Area (PSA) | 64.35000 |

| Standard Commercial Purity | 97-98% |

The relatively high LogP value of 4.21070 indicates that the compound has significant lipophilicity, suggesting good membrane permeability potential—a characteristic important for pharmacological applications . The polar surface area (PSA) of 64.35000 provides insight into the compound's potential for hydrogen bonding and its ability to penetrate cellular membranes .

Chemical Properties

N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibits chemical properties characteristic of its functional groups, including the amine, acetamide, and ether moieties. The presence of these functional groups enables the compound to participate in various chemical reactions that are typical for amides and phenolic compounds.

The compound's amide group can undergo hydrolysis under appropriate conditions, while the amine group presents opportunities for further functionalization through various reactions such as acylation, alkylation, or condensation with carbonyl compounds. Additionally, the phenoxy group introduces possibilities for nucleophilic substitution reactions under certain conditions.

Synthesis and Production

Production Considerations

Commercial production of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically aims to achieve high purity standards, with products commonly available at purities of 97-98% . The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and precise purification methods to ensure the desired quality of the final product.

For research purposes, the compound is commercially available in various quantities, typically ranging from 1 gram to 100 grams, from specialized chemical suppliers . The pricing structure generally reflects the quantity purchased, with economies of scale evident in larger quantity orders.

Biological Activity and Mechanisms

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its structural analogs can provide valuable insights into how structural modifications might affect biological activity. This information is particularly useful for medicinal chemistry research aimed at optimizing properties or developing related compounds with enhanced activities.

Several structural analogs of the compound have been documented, each with variations in substitution patterns that may influence their biological properties and activities.

Table 3: Structural Analogs of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | C₁₆H₁₇ClN₂O₂ | 304.77 g/mol | 1020722-95-5 |

| N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | C₁₇H₂₀N₂O₂ | 284.35 g/mol | 954256-04-3 |

| N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | C₁₇H₂₀N₂O₂ | 284.35 g/mol | 953895-63-1 |

| N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | C₁₆H₁₈N₂O₂ | 270.33 g/mol | 1016497-71-4 |

Analytical Methods and Characterization

Identification and Characterization Techniques

Characterization of N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically employs a variety of analytical techniques to confirm identity and assess purity. These techniques are essential for research applications and quality control in production settings.

Key analytical methods for characterization include:

-

Infrared spectroscopy (IR): Useful for identifying functional groups such as amides, amines, and aromatic rings

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the molecular structure

-

Mass spectrometry (MS): Confirms molecular weight and can provide structural information through fragmentation patterns

-

High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and identifying potential impurities

These complementary techniques provide comprehensive characterization of the compound, ensuring its identity and purity for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume